molecular formula C7H9N5O B12305029 rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole, cis

rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole, cis

Cat. No.: B12305029
M. Wt: 179.18 g/mol
InChI Key: QEHXVPKLHZXZJI-UHFFFAOYSA-N
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Description

rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole, cis is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an azido group attached to an oxolane ring, which is further connected to a pyrazole moiety. The stereochemistry of the compound is defined by the (3R,4S) configuration, which plays a crucial role in its reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole, cis typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring is synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide as the azide source.

    Attachment of the Pyrazole Moiety: The pyrazole ring is attached through condensation reactions with suitable pyrazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is also a key consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole, cis undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: Reduction of the azido group can yield amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azido group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole, cis has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioorthogonal reagent due to the azido group’s reactivity.

    Medicine: Explored for its potential in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole, cis involves its interaction with molecular targets through the azido group. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including bioconjugation and material science. The pyrazole moiety may also interact with specific enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • rac-1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid
  • rac-1-[(3R,4S)-4-ethoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness

rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole, cis is unique due to the presence of the azido group, which imparts distinct reactivity compared to its methoxy and ethoxy counterparts. This reactivity is particularly valuable in click chemistry applications, making it a versatile tool in both research and industrial settings.

Properties

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

1-(4-azidooxolan-3-yl)pyrazole

InChI

InChI=1S/C7H9N5O/c8-11-10-6-4-13-5-7(6)12-3-1-2-9-12/h1-3,6-7H,4-5H2

InChI Key

QEHXVPKLHZXZJI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)N2C=CC=N2)N=[N+]=[N-]

Origin of Product

United States

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